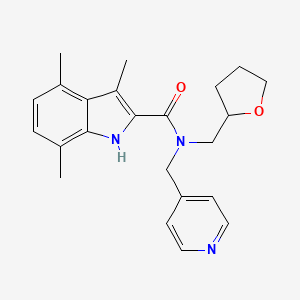

![molecular formula C16H12N6O B5543490 3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)

3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of hydrazones similar to the compound involves reactions of hydrazino derivatives with aldehydes or ketones. In the research conducted by Mousaad et al. (1992), a series of hydrazones were prepared by reacting 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole with various substrates, showcasing a method that might be applicable to the compound's synthesis (Mousaad et al., 1992). Another study by Younes et al. (1987) presented the synthesis of substituted arylidene hydrazones, indicating a versatile approach for creating similar compounds (Younes et al., 1987).

Molecular Structure Analysis

Structural analysis through spectroscopic techniques such as IR, NMR, and X-ray crystallography provides insights into the configuration and conformation of the compound. Jouad et al. (2002) conducted structural and spectral studies on thiosemicarbazones derived from furan aldehydes, providing a framework that could be analogous to understanding the structure of "3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone" (Jouad et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving the compound predominantly relate to its hydrazone group, which can undergo various transformations including cyclizations and substitutions. Research by Abdel-latif et al. (1989) on cyclization reactions of similar hydrazino compounds provides insights into the types of chemical transformations that our compound might undergo, especially in forming fused ring systems (Abdel-latif et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. While specific studies on the physical properties of "3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone" may not be available, analogous compounds studied by Holst et al. (2004) and their analysis can provide a comparative basis (Holst et al., 2004).

科学的研究の応用

Application in Analyzing Reduction Products

The compound has been studied for its role in identifying reduction products of nitrofurazone and AF-2 by xanthine oxidase and rat liver microsomes. The research highlighted its utility in determining the corresponding amine derivative or equivalent compound from these nitrofuran derivatives (Tatsumi, Kitamura, & Yoshimura, 1976).

Antischistosomal Activity

This compound has been evaluated for its antischistosomal activities, especially against Schistosoma japonicum. Its structure-activity relationship has been explored, particularly in relation to its nitrofurazone analogs and their effects on conjugated system and antischistosomal activity (Zheng et al., 1963).

Synthesis and Structural Analysis

Research has also focused on the synthesis of derivatives from this compound, exploring its reactions with monosaccharides and the study of its cyclodehydrogenation and acetylation. The research provided insights into the ring-chain tautomerism and heterocyclization of these derivatives (Mousaad, Hamid, Nemr, & Ashry, 1992).

Liquid Crystal Phases

The compound's derivatives have been studied for their ability to produce liquid crystalline phases. This research has implications for material science, particularly in the development of new materials with specific liquid crystal properties (Holst, Pakuła, & Meier, 2004).

Microbial Evaluation

Its furyl-based derivatives have been synthesized and their microbial activities evaluated. This research is significant in the field of microbiology and pharmaceuticals, exploring the antimicrobial potential of these compounds (Vignesh & Ingarsal, 2021).

Application in Asymmetric Aminohydroxylation

The compound has shown potential in asymmetric aminohydroxylation, particularly in the production of β-hydroxy-α-amino acids. This aspect is crucial in organic chemistry and drug synthesis (Zhang, Xia, & Zhou, 2000).

作用機序

将来の方向性

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing for biological activity, which could lead to the development of new pharmaceuticals or other useful compounds .

特性

IUPAC Name |

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O/c1-2-8-13-12(7-1)14-15(18-13)19-16(22-20-14)21-17-9-3-5-11-6-4-10-23-11/h1-10H,(H2,18,19,21,22)/b5-3+,17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNMINFAORNMIJ-AHEHSYJASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-1-[(2E)-3-(Furan-2-YL)prop-2-EN-1-ylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)

![5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)

![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)

![4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543447.png)

![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)

![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)

![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)

![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)